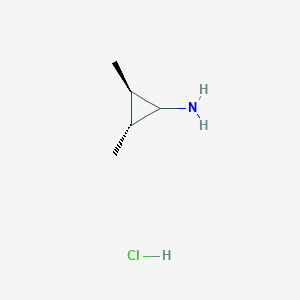
3,5-Difluoro-2-methylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-2-methylaniline hydrochloride, also known as 2-Chloro-3,5-difluoroaniline, is a chemical compound often used in scientific experiments due to its unique physical and chemical properties. It has a molecular formula of C7H8ClF2N and an average mass of 179.595 Da .
Molecular Structure Analysis
The InChI code for 3,5-Difluoro-2-methylaniline hydrochloride is 1S/C7H7F2N.ClH/c1-4-6(9)2-5(8)3-7(4)10;/h2-3H,10H2,1H3;1H . This indicates the presence of a chlorine atom (Cl), two fluorine atoms (F), a nitrogen atom (N), and a methyl group (CH3) attached to a benzene ring.
Physical And Chemical Properties Analysis
3,5-Difluoro-2-methylaniline hydrochloride is a powder at room temperature . It has a molecular weight of 179.6 . More specific physical and chemical properties such as melting point, boiling point, and solubility may be available in specialized chemical databases or safety data sheets.
Wissenschaftliche Forschungsanwendungen
Nephrotoxicity Studies
One study examined the in vitro nephrotoxic effects of different haloaniline compounds, including 3,5-dihaloanilines, on renal cortical slices from rats. This research aimed to understand the nephrotoxic potential of these chemicals, with findings indicating that 3,5-dihaloanilines generally exhibited more potent nephrotoxic effects compared to their 4-haloaniline counterparts. The study highlights the importance of chemical structure in determining nephrotoxicity, which is relevant for the safety evaluation of chemical intermediates in pharmaceutical and agricultural product manufacturing (Hong et al., 2000).
Environmental Monitoring
Research on the determination of dichloroanilines in human urine by various chromatographic methods was conducted to assess exposure to non-persistent pesticides. This study is part of broader efforts to monitor environmental exposure to hazardous chemicals, including haloanilines, and evaluate their potential health impacts. Such methodologies could be adapted for monitoring exposure to compounds like "3,5-Difluoro-2-methylaniline hydrochloride" (Wittke et al., 2001).
Chemical Synthesis and Polymerization
Another area of application involves the chemical synthesis and polymerization of aniline derivatives. Studies on the oxidative polymerization of N-methylaniline, for instance, provide insights into the synthesis of conducting polymers, which have potential applications in electronics and materials science. Such research can inform the development of novel materials based on "3,5-Difluoro-2-methylaniline hydrochloride" and similar compounds (Sayyah & El-Salam, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,5-difluoro-2-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N.ClH/c1-4-6(9)2-5(8)3-7(4)10;/h2-3H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSPJWLAQXEHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-2-methylaniline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B2513342.png)


![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2513345.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2513346.png)



![3-[4-(4-Chlorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2513350.png)


![1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513353.png)

![5-((2-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2513364.png)